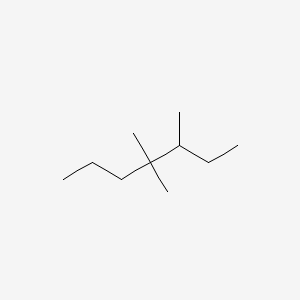
(Z)-3,7-Dimethyl-2,6-octadienyl octanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3,7-Dimethyl-2,6-octadienyl octanoate is an organic compound that belongs to the ester class of chemicals. It is characterized by its unique structure, which includes a (Z)-configured double bond, two methyl groups, and an octanoate ester group. This compound is often found in various natural products and is known for its pleasant aroma, making it a valuable component in the fragrance and flavor industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,7-Dimethyl-2,6-octadienyl octanoate typically involves the esterification of (Z)-3,7-Dimethyl-2,6-octadien-1-ol with octanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also being explored to make the process more sustainable.
化学反应分析
Types of Reactions
(Z)-3,7-Dimethyl-2,6-octadienyl octanoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: (Z)-3,7-Dimethyl-2,6-octadien-1-ol.
Substitution: Octanoic acid and (Z)-3,7-Dimethyl-2,6-octadien-1-ol.
科学研究应用
(Z)-3,7-Dimethyl-2,6-octadienyl octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s pleasant aroma makes it useful in studies of olfactory receptors and insect behavior.
Medicine: Research is being conducted on its potential therapeutic effects, particularly in aromatherapy and as a natural antimicrobial agent.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant scent.
作用机制
The mechanism of action of (Z)-3,7-Dimethyl-2,6-octadienyl octanoate involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its aroma. In biological systems, it may also interact with cell membranes and proteins, exerting antimicrobial effects by disrupting microbial cell walls.
相似化合物的比较
Similar Compounds
(E)-3,7-Dimethyl-2,6-octadienyl octanoate: Similar structure but with an (E)-configured double bond.
Geranyl acetate: Similar structure but with an acetate ester group instead of an octanoate group.
Linalyl acetate: Similar structure but with an acetate ester group and a different arrangement of double bonds.
Uniqueness
(Z)-3,7-Dimethyl-2,6-octadienyl octanoate is unique due to its specific (Z)-configuration and the presence of an octanoate ester group. This configuration imparts distinct chemical and sensory properties, making it valuable in applications where a specific aroma profile is desired.
属性
CAS 编号 |
71648-18-5 |
|---|---|
分子式 |
C18H32O2 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
[(2Z)-3,7-dimethylocta-2,6-dienyl] octanoate |
InChI |
InChI=1S/C18H32O2/c1-5-6-7-8-9-13-18(19)20-15-14-17(4)12-10-11-16(2)3/h11,14H,5-10,12-13,15H2,1-4H3/b17-14- |
InChI 键 |
YYBMOGCOPQVSLQ-VKAVYKQESA-N |
手性 SMILES |
CCCCCCCC(=O)OC/C=C(/C)\CCC=C(C)C |
规范 SMILES |
CCCCCCCC(=O)OCC=C(C)CCC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


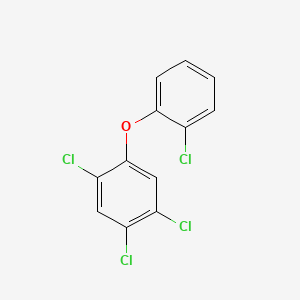
![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12657875.png)

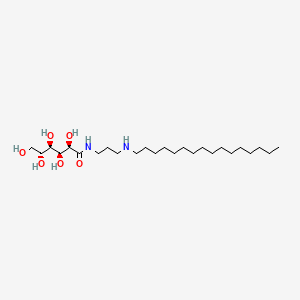
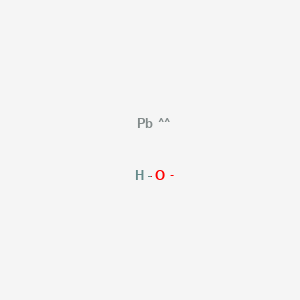
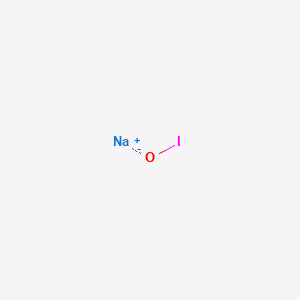
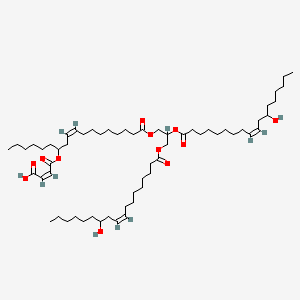

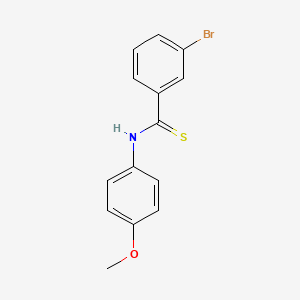
![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)
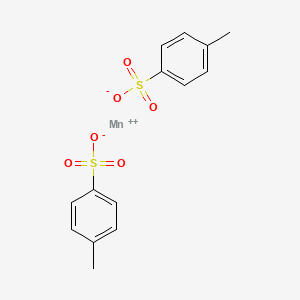

![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)
